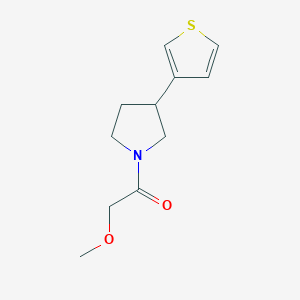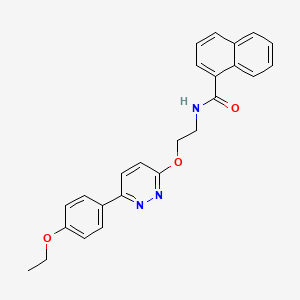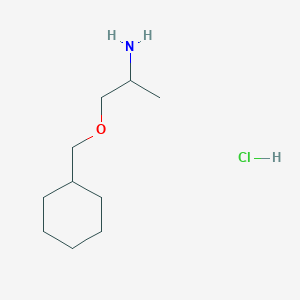![molecular formula C19H21N5O3 B2522428 N-(2-(2-morfolino-5H-pirrolo[3,4-d]pirimidin-6(7H)-il)-2-oxoethyl)benzamida CAS No. 2034613-86-8](/img/structure/B2522428.png)
N-(2-(2-morfolino-5H-pirrolo[3,4-d]pirimidin-6(7H)-il)-2-oxoethyl)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolopyrimidine core, and a benzamide group
Aplicaciones Científicas De Investigación
N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry: It may have applications in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit kinases such as akt kinase, rsk kinase, and s6k kinase . These kinases play crucial roles in cell signaling pathways, regulating cellular functions such as cell growth, proliferation, and survival.
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes, preventing them from performing their normal functions . This inhibition can lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
Inhibition of Akt kinase, for example, can disrupt the PI3K/Akt signaling pathway, which plays a key role in cell survival and growth .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound may have good bioavailability and drug-likeness.
Result of Action
Inhibition of its potential targets can lead to disruption of cell signaling pathways, potentially leading to cell death or reduced cell proliferation .
Análisis Bioquímico
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key protein involved in necroptosis, a form of programmed cell death . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these enzymes and proteins, thereby influencing their function .
Cellular Effects
N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of RIPK1, thereby influencing the process of necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide can vary with different dosages in animal models . For instance, at certain dosages, the compound has been found to display potent anti-necroptotic activity in both human and mouse cellular assays .
Metabolic Pathways
N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Attachment of the Benzamide Group: The final step involves the coupling of the benzamide group to the pyrrolopyrimidine core using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring and benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar pyrrolopyrimidine core but differs in its substituents.
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one: Another pyrrolopyrimidine derivative with distinct functional groups.
Uniqueness
N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide is unique due to its specific combination of a morpholine ring, pyrrolopyrimidine core, and benzamide group
Propiedades
IUPAC Name |
N-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17(11-20-18(26)14-4-2-1-3-5-14)24-12-15-10-21-19(22-16(15)13-24)23-6-8-27-9-7-23/h1-5,10H,6-9,11-13H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCWSDRPFYWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)

![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)


![2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)

![ethyl 2-[8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2522365.png)


